molecular formula C8H16N2O2 B8731044 N-Butyl-N-nitrosobutyramide CAS No. 78455-93-3

N-Butyl-N-nitrosobutyramide

Cat. No.: B8731044
CAS No.: 78455-93-3
M. Wt: 172.22 g/mol
InChI Key: UQJUSEGWOAZTEK-UHFFFAOYSA-N
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Description

N-Butyl-N-nitrosobutyramide is a nitrosamide compound characterized by a nitroso group (-NO) attached to a butyl-substituted amide backbone. Nitrosamines like these are of significant interest due to their roles in industrial applications and concerns about carcinogenicity.

Properties

CAS No.

78455-93-3

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

N-butyl-N-nitrosobutanamide

InChI

InChI=1S/C8H16N2O2/c1-3-5-7-10(9-12)8(11)6-4-2/h3-7H2,1-2H3

InChI Key

UQJUSEGWOAZTEK-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C(=O)CCC)N=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular Structure and Functional Groups

The key distinction among these compounds lies in their functional groups and substituents:

  • N-Butyl-N-nitrosobutyramide : Contains a nitroso group bonded to a butylamide moiety (-CONH-Bu).
  • N-Nitrosodibutylamine (NDBA) : Features two butyl chains attached to the nitrogen atom of the nitroso group (C₈H₁₈N₂O; CAS 924-16-3).
  • N-Butyl-N-(2,4-dihydroxybutyl)nitrosamine : Includes hydroxyl groups on the butyl chain (C₈H₁₈N₂O₃).

These structural differences influence polarity, solubility, and reactivity.

Physicochemical Properties

Property This compound (Theoretical) NDBA N-Butyl-N-(2,4-dihydroxybutyl)nitrosamine
Molecular Formula C₈H₁₆N₂O₂ C₈H₁₈N₂O C₈H₁₈N₂O₃
Molecular Weight ~172.2 g/mol 158.24 g/mol 202.24 g/mol
Polarity Moderate (amide + nitroso) Low (alkyl chains dominate) High (hydroxyl groups present)
Water Solubility Likely low Very low (lipophilic) Higher (due to hydroxyl groups)

Theoretical estimates suggest this compound may exhibit moderate polarity due to its amide group, contrasting with NDBA’s lipophilicity and the hydroxylated analog’s enhanced solubility.

Toxicological and Regulatory Profiles

  • NDBA: Classified as a probable human carcinogen (IARC Group 2A) due to its ability to alkylate DNA. It is regulated in pharmaceuticals and food products, with stringent limits (e.g., USP Reference Standard 1466641).
  • N-Butyl-N-(2,4-dihydroxybutyl)nitrosamine: Limited toxicity data available, but hydroxylation may reduce metabolic activation compared to NDBA.
  • Regulatory scrutiny would parallel NDBA, emphasizing trace-level monitoring.

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